![molecular formula C7H4N2O2 B1603823 1H-Pyrrolo[2,3-c]pyridine-2,3-dione CAS No. 92635-33-1](/img/structure/B1603823.png)
1H-Pyrrolo[2,3-c]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-2,3-dione is an organic compound characterized by a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the FGFR signaling pathway . This pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . The compound’s action can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound is stable during storage , suggesting that it may have good stability in various environmental conditions
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound have shown broad-spectrum activity, including antinociceptive properties .
Cellular Effects
Some studies have suggested that derivatives of this compound have antitumor activities against certain cancer cell lines . This indicates that 1H-Pyrrolo[2,3-c]pyridine-2,3-dione may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of a pyridine derivative and a suitable amine, followed by cyclization under acidic or basic conditions . Another method includes the use of transition metal catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo-pyridine derivatives.
Substitution: Formation of halogenated pyrrolo-pyridine derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-2,3-dione exhibits several biological activities, primarily targeting Fibroblast Growth Factor Receptors (FGFRs), which are crucial in various cellular processes such as proliferation and migration.
Anticancer Properties
Research indicates that this compound has potent anticancer activity:
- Mechanism of Action : It inhibits FGFRs by preventing their autophosphorylation, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
- Case Study : A study demonstrated that a derivative of this compound exhibited IC50 values of 7 nM against FGFR1 and significantly inhibited the migration and invasion of breast cancer 4T1 cells .
Antimicrobial Activity
This compound also shows promising antimicrobial properties:
- Mechanism : Its derivatives have been found to exhibit activity against resistant strains of bacteria like E. coli.
- Case Study : In vitro studies revealed that certain derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
Analgesic Properties
Some studies have explored the analgesic effects of pyrrolo derivatives:
- Findings : Certain compounds were found to exhibit analgesic effects comparable to traditional analgesics in animal models .
Applications in Research
The compound serves multiple roles in scientific research:
- Chemistry : Acts as a precursor for synthesizing more complex heterocyclic compounds.
- Biology : Investigated for its potential biological activities including anticancer and antimicrobial properties.
- Medicine : Ongoing research aims to explore its therapeutic applications targeting specific enzymes or receptors.
- Industry : Utilized in developing new materials and as an intermediate in pharmaceutical synthesis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another fused pyrrole-pyridine compound with similar structural features but different reactivity and applications.
1H-Pyrrolo[3,4-c]pyridine: Known for its potential in medicinal chemistry, particularly in the development of kinase inhibitors.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione stands out due to its specific ring fusion pattern, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications requiring precise molecular interactions, such as in the design of selective enzyme inhibitors .
Biological Activity
1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a heterocyclic compound known for its diverse biological activities, particularly in cancer therapy. The compound's structure features a pyrrole ring fused with a pyridine, characterized by two carbonyl groups at the 2 and 3 positions. This unique configuration contributes to its interaction with various biological targets, especially fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis.
- Molecular Formula : C₇H₄N₂O₂
- Structural Characteristics : The compound contains a fused pyrrole and pyridine structure with two carbonyl groups.
Biological Activity
This compound exhibits significant biological activity primarily as an inhibitor of FGFRs . The following sections detail its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound binds to FGFRs (FGFR1, FGFR2, and FGFR3), disrupting downstream signaling pathways essential for cell proliferation and survival. In vitro studies have demonstrated that it can:
- Inhibit Cell Proliferation : Particularly in breast cancer cell lines.
- Induce Apoptosis : Triggering programmed cell death in cancerous cells.
In Vitro Studies
Recent research has highlighted the compound's potent inhibitory effects on FGFRs:
- IC50 Values : For FGFR1, FGFR2, and FGFR3 are reported as 7 nM, 9 nM, and 25 nM respectively .
- Cell Lines Tested : Studies involved various cancer cell lines including breast cancer cells (4T1) where the compound inhibited proliferation and induced apoptosis .
Comparative Analysis
A comparison of this compound with other pyrrolo-pyridine derivatives reveals its unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Different ring fusion pattern | Distinct chemical reactivity |
1H-Pyrrolo[3,4-b]pyridine | Isomeric structure | Unique applications in drug development |
1H-Pyrrolo[2,3-c]pyridine | Alternative fusion pattern | Varying biological activities |
The targeted action on FGFRs positions this compound as a valuable candidate in oncology research due to its specific structural configuration that enhances its reactivity and biological activity compared to other derivatives.
Case Studies
Several studies have explored the efficacy of this compound in cancer treatment:
- Study on Breast Cancer Cells :
- FGFR Inhibition Studies :
Future Directions
Ongoing research aims to develop derivatives of this compound to enhance its efficacy and selectivity against specific cancer types. This includes:
- Modifying chemical structures to improve solubility and bioavailability.
- Conducting further in vivo studies to assess therapeutic potential and safety profiles.
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRCGUXSOLNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626729 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92635-33-1 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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